molecular formula C5H8ClNS B055399 Thiophen-3-ylmethanamine hydrochloride CAS No. 115132-84-8

Thiophen-3-ylmethanamine hydrochloride

Cat. No. B055399
M. Wt: 149.64 g/mol
InChI Key: CUWJIHMNGIOCCE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives has been widely explored in recent studies. For instance, a novel thiophenylchromane derivative was synthesized using a reaction between 3-acetyl-4-hydroxycoumarin and thiophen-2-ylmethanamine, aiming to investigate its crystalline structure and potential anticancer activity (Vaseghi et al., 2021). Another study reported the preparation and characterization of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride, showcasing a detailed synthesis process that involves the reduction of a Schiff base followed by the addition of HCl solution (Silva et al., 2014).

Molecular Structure Analysis

The molecular structure of thiophene derivatives reveals significant insights into their chemical behavior. The crystal structures of various thiophene-based compounds have been solved, providing detailed information about their geometrical configurations and structural characteristics. For example, the crystal structure of a thiophene-2-carboxamide derivative was determined using X-ray diffraction, offering valuable data on its geometrical and electronic structure (Çakmak et al., 2022).

Chemical Reactions and Properties

Thiophene derivatives undergo various chemical reactions that endow them with unique properties. Studies have explored the synthesis of thiophene-based compounds and their potential applications. For instance, the synthesis and characterization of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids salts have been reported, highlighting their potential for developing new drugs (Safonov et al., 2017).

Physical Properties Analysis

The physical properties of thiophene derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical applications. Studies have focused on understanding these properties to optimize the use of thiophene-based compounds in various fields. For instance, the crystal structure and physical properties of thiophene Schiff base derivatives were examined, revealing insights into their stability and potential as corrosion inhibitors (Daoud et al., 2014).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, including reactivity, chemical stability, and interaction with other molecules, are essential for their application in chemical synthesis and drug development. Research has delved into these aspects, providing a foundation for future innovations. For example, a study on the synthesis and characterization of thiourea derivatives elucidated their DNA-binding properties and cytotoxicity, showcasing the chemical properties that make them potential candidates for pharmaceutical applications (Mushtaque et al., 2016).

Scientific Research Applications

Anticancer Activities

A study on the synthesis, characterization, and anticancer activities of a novel thiophenylchromane derivative highlighted its moderate anticancer activity against the HepG2 cancer cell line, with the compound exhibiting higher toxicity in comparison to 3-acetyl-4-hydroxycoumarin against HepG2 cells (Vaseghi et al., 2021).

Corrosion Inhibition

Research on the inhibition of corrosion of mild steel X52 in acid solutions by a new synthesized thiophene Schiff base demonstrated that this compound is an effective corrosion inhibitor, with its efficiency increasing with the inhibitor concentration (Daoud et al., 2014).

Antimicrobial and Anticancer Evaluation

A synthesized thiophene compound, evaluated for its antimicrobial activity against various microorganisms, showed effective antibacterial activity. Additionally, molecular docking studies were conducted to understand its binding nature with a lung cancer protein (Cakmak et al., 2022).

Learning and Memory Effects in Mice

The synthesis of 2-(dialkylamino)ethyl 2-((thiophen-3-yl)methoxy) acetate (hydrochloride) and its effects on learning and memory in mice indicated that the compound facilitates learning and memory (Jiang Jing-ai, 2006).

Biological Activity of Zinc(II) and Silver(I) Complexes

The antimycobacterial activity of silver(I) and zinc(II) complexes with a Schiff base containing thiophene was reported, with both complexes showing effectiveness against Mycobacterium tuberculosis (Silva et al., 2014).

Safety And Hazards

Thiophen-3-ylmethanamine hydrochloride is labeled with the GHS07 pictogram . It has the signal word “Warning” and the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

thiophen-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NS.ClH/c6-3-5-1-2-7-4-5;/h1-2,4H,3,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJIHMNGIOCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-3-ylmethanamine hydrochloride

CAS RN

115132-84-8
Record name 115132-84-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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